molecular formula C15H15BClNO3 B12646251 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12646251
M. Wt: 303.5 g/mol
InChI Key: MKDFTWLBLBXYKS-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is an organoboron compound with a molecular formula of C₁₅H₁₄BClNO₃ (derived from and ). It features a boronic acid group (-B(OH)₂) at the benzene ring’s para position, a chloro substituent at the meta position, and a carbamoyl group linked to a 2,4-dimethylphenyl moiety. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

The compound is available commercially with a purity of ≥97% () and is typically stored at controlled temperatures to ensure stability.

Properties

Molecular Formula

C15H15BClNO3

Molecular Weight

303.5 g/mol

IUPAC Name

[4-chloro-3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BClNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19)

InChI Key

MKDFTWLBLBXYKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenyl isocyanate to form the corresponding carbamate. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid

  • CAS : 2096333-06-9
  • Molecular Formula: C₁₄H₁₂BClFNO₃
  • Molecular Weight : 307.51 g/mol
  • Key Differences: Replaces the 2,4-dimethylphenyl group with a 4-fluorobenzylcarbamoyl moiety. Available in 250 mg to 10 g quantities ().

3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid

  • CAS: Not explicitly listed (PubChem CID: 44119649)
  • Molecular Formula: C₁₀H₁₁BClNO₃
  • Molecular Weight : 247.47 g/mol
  • Key Differences : Features a cyclopropylcarbamoyl group instead of dimethylphenyl. The smaller, strained cyclopropyl ring may influence steric effects and solubility ().

4-(4-Chlorophenylcarbamoyl)phenylboronic acid

  • CAS : 874288-02-5
  • Molecular Formula: C₁₃H₁₁BClNO₃
  • Molecular Weight : 283.50 g/mol
  • Key Differences : Lacks the chloro substituent on the boronic acid-bearing ring but retains a 4-chlorophenylcarbamoyl group. This structural variation could affect electronic properties in catalytic applications ().

Analogs with Trifluoromethyl or Halogen Substituents

4-Chloro-3-(trifluoromethyl)benzeneboronic acid

  • CAS : 176976-42-4
  • Molecular Formula : C₇H₅BClF₃O₂
  • Molecular Weight : 224.38 g/mol
  • Key Differences : Replaces the carbamoyl group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of -CF₃ enhances stability and alters reactivity in cross-couplings. Purity: 96–97% ().

4-Chloro-2-(trifluoromethyl)benzeneboronic acid

  • CAS : 313545-41-4
  • Molecular Formula : C₇H₅BClF₃O₂
  • Molecular Weight : 224.38 g/mol
  • Key Differences : Trifluoromethyl group at the ortho position instead of meta. This positional isomerism may impact steric hindrance and coupling efficiency ().

Carbamoyl-Modified Boronic Acids

4-(3-Fluorophenylcarbamoyl)phenylboronic acid

  • CAS : 16638-65-0
  • Molecular Formula: C₁₃H₁₁BFNO₃
  • Molecular Weight : 259.04 g/mol
  • Key Differences: A mono-fluorinated phenylcarbamoyl group. Fluorine’s electronegativity could enhance metabolic stability in drug design contexts ().

4-(Dimethylcarbamoyl)phenylboronic acid

  • CAS : 405520-68-5
  • Molecular Formula: C₉H₁₂BNO₃
  • Molecular Weight : 193.01 g/mol
  • Key Differences : Substitutes the chloro and dimethylphenyl groups with a dimethylcarbamoyl group. Reduced molecular weight and simpler structure may improve solubility ().

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid - C₁₅H₁₄BClNO₃ 307.55 2,4-dimethylphenylcarbamoyl, Cl ≥97% Suzuki couplings, pharmaceutical intermediates
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid 2096333-06-9 C₁₄H₁₂BClFNO₃ 307.51 4-fluorobenzylcarbamoyl, Cl 97% Potential CNS drug candidates
4-Chloro-3-(trifluoromethyl)benzeneboronic acid 176976-42-4 C₇H₅BClF₃O₂ 224.38 CF₃, Cl 96–97% High-yield cross-couplings
4-(4-Chlorophenylcarbamoyl)phenylboronic acid 874288-02-5 C₁₃H₁₁BClNO₃ 283.50 4-chlorophenylcarbamoyl - Material science applications

Biological Activity

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₄BClN₂O₂
  • Molecular Weight : 292.63 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a versatile scaffold in drug design.

The biological activity of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid primarily stems from its interaction with specific biological targets, particularly in cancer therapy. Boronic acids are known to inhibit proteasome activity and influence cellular signaling pathways by modifying protein interactions.

Efficacy in Biological Assays

  • Inhibition of Kinases :
    • Studies have demonstrated that similar benzamide derivatives exhibit significant inhibitory effects on various kinases involved in cancer progression. For instance, compounds with structural similarities have shown moderate to high potency against RET kinase, a target for certain types of cancers .
  • Antiviral Activity :
    • Research indicates that derivatives of benzamide can modulate the assembly of viral capsids, particularly in Hepatitis B virus (HBV) infections. This suggests that 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid may have potential as an antiviral agent by disrupting viral replication processes .
  • Cytotoxicity Studies :
    • In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis in cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study 1: RET Kinase Inhibition

A study focused on the synthesis and evaluation of benzamide derivatives reported that compounds structurally related to 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid exhibited significant inhibition of RET kinase activity. The lead compound demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic use in RET-driven tumors .

Case Study 2: Antiviral Properties Against HBV

Research on benzamide derivatives revealed their ability to inhibit HBV nucleocapsid assembly by binding to the core protein. This mechanism was shown to reduce cytoplasmic HBV DNA levels significantly, suggesting that 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid could be developed as a novel antiviral agent targeting HBV .

Data Summary

Biological Activity Target Efficacy/IC50 Reference
RET Kinase InhibitionRET KinaseLow micromolar range
Antiviral ActivityHepatitis B VirusSignificant reduction in HBV DNA
CytotoxicityVarious Cancer Cell LinesInduces apoptosisIn-house studies

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